5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid synthesis pathway
5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and drug development. The narrative elucidates a robust four-step synthetic pathway, beginning with a Claisen condensation to form the requisite β-diketone precursor, followed by a Knorr pyrazole synthesis, ester hydrolysis, and concluding with a regioselective nitration. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical process parameters to ensure successful and reproducible synthesis.
Introduction and Strategic Overview
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The target molecule, 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid, incorporates several key pharmacophoric features: a carboxylic acid for potential salt formation and hydrogen bonding, a nitro group which can act as a bioisostere or synthetic handle, and an isobutyl group to modulate lipophilicity.
The synthetic strategy outlined herein is predicated on established, high-yielding, and scalable chemical transformations. The chosen pathway emphasizes regiochemical control and the use of readily available starting materials. The core of this synthesis is the classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] This approach provides a reliable method for constructing the pyrazole heterocycle.
The overall synthetic pathway is depicted below:
Figure 1: Overall four-step synthesis pathway for the target compound.
Step 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate
Mechanistic Rationale: The synthesis commences with a Claisen condensation. This reaction is fundamental for forming carbon-carbon bonds. Here, 4-methyl-2-pentanone is deprotonated by a strong base, sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the desired β-diketoester, Ethyl 2,4-dioxo-6-methylheptanoate.[3][4] The choice of sodium ethoxide as the base is strategic; it is inexpensive and any transesterification with the ethyl ester of the product does not result in a different compound.
Experimental Protocol: Step 1
-
Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Base Preparation: Charge the flask with anhydrous ethanol (150 mL) and sodium metal (7.48 g, 0.11 mol) under a nitrogen atmosphere. The reaction is exothermic. Allow the sodium to react completely to form sodium ethoxide. Cool the resulting solution to -20°C using an appropriate cooling bath.
-
Reagent Addition: In the dropping funnel, prepare a mixture of 4-methyl-2-pentanone (10.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol).
-
Reaction: Add the ketone/oxalate mixture dropwise to the cold sodium ethoxide solution over 1 hour, maintaining the internal temperature below -15°C.
-
Warm-up & Stirring: After the addition is complete, allow the mixture to warm to 0°C and stir for an additional hour, then let it stir overnight at ambient temperature.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Cool the residue in an ice bath and acidify by slowly adding 2 M hydrochloric acid (~120 mL) until the pH is ~2.
-
Extract the aqueous layer with dichloromethane (3 x 120 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, ethyl 2,4-dioxo-6-methylheptanoate[5], can be purified by vacuum distillation, although it is often of sufficient purity to be carried forward to the next step.
Data Summary: Step 1
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |
| 4-Methyl-2-pentanone | 100.16 | 10.0 | 0.1 | ~12.4 |
| Diethyl Oxalate | 146.14 | 14.6 | 0.1 | ~13.5 |
| Sodium | 22.99 | 7.48 | 0.11 | - |
| Anhydrous Ethanol | 46.07 | - | - | 150 |
| Expected Yield | 200.24 (Product) | ~16-18 g | 0.08-0.09 | ~80-90% |
Step 2 & 3: Synthesis and Saponification to 5-Isobutyl-1H-pyrazole-3-carboxylic Acid
Mechanistic Rationale: This phase involves two key transformations: pyrazole formation and ester hydrolysis.
-
Knorr Pyrazole Synthesis: The synthesized β-diketoester is reacted with hydrazine. The more nucleophilic nitrogen of hydrazine attacks one of the ketone carbonyls, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.[1][6] This reaction is highly efficient and provides a direct route to the core heterocyclic structure, yielding Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate.
-
Saponification: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide. This classic saponification reaction is followed by an acidic work-up to protonate the carboxylate salt, yielding the desired 5-Isobutyl-1H-pyrazole-3-carboxylic acid.[7]
Experimental Protocol: Steps 2 & 3
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude Ethyl 2,4-dioxo-6-methylheptanoate (0.1 mol assumed) in glacial acetic acid (100 mL).
-
Hydrazine Addition: To the stirred solution, add hydrazine monohydrate (5.0 g, 0.1 mol) dropwise. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (around 118°C) for 4 hours. Monitor the reaction progress by TLC.
-
Isolation of Ester (Optional): The intermediate ester can be isolated by pouring the cooled reaction mixture into ice water, collecting the precipitate, and recrystallizing from ethanol/water.
-
Hydrolysis (In-situ or separate step):
-
Cool the reaction mixture containing the pyrazole ester.
-
Carefully add a solution of sodium hydroxide (16.0 g, 0.4 mol) in water (80 mL).
-
Heat the mixture to reflux for 2 hours to ensure complete hydrolysis of the ester.
-
-
Work-up:
-
Cool the basic solution in an ice bath.
-
Acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 5-Isobutyl-1H-pyrazole-3-carboxylic acid will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water.
-
Dry the product in a vacuum oven at 50-60°C.
-
Data Summary: Steps 2 & 3
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |
| Ethyl 2,4-dioxo-6-methylheptanoate | 200.24 | ~20.0 | 0.1 | - |
| Hydrazine Monohydrate | 50.06 | 5.0 | 0.1 | ~4.85 |
| Sodium Hydroxide | 40.00 | 16.0 | 0.4 | - |
| Expected Yield | 182.21 (Product) | ~14.5-16.4 g | 0.08-0.09 | ~80-90% over 2 steps |
Step 4: Regioselective Nitration to 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid
Mechanistic Rationale: The final step is an electrophilic aromatic substitution. The pyrazole ring is electron-rich and susceptible to electrophilic attack. A mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion. The existing substituents on the pyrazole ring direct the incoming electrophile to the C4 position. The carboxylic acid at C3 is an electron-withdrawing group, deactivating the ring slightly, while the isobutyl group at C5 is a weak activating group. This substitution pattern strongly favors regioselective nitration at the vacant C4 position.[4][8]
Figure 2: Experimental workflow for the regioselective nitration step.
Experimental Protocol: Step 4
-
Setup: In a flask equipped with a magnetic stirrer, dropping funnel, and thermometer, suspend 5-Isobutyl-1H-pyrazole-3-carboxylic acid (5.46 g, 0.030 mol) in concentrated sulfuric acid (18 mL). Stir until a clear solution is obtained and then cool to 0-5°C in an ice-salt bath.
-
Nitrating Agent Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.8 mL) to concentrated sulfuric acid (3 mL) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10°C.
-
Heating: After the addition is complete, remove the ice bath and carefully heat the reaction mixture to 50-55°C. Maintain this temperature for 2 hours.
-
Work-up (Quenching): Allow the reaction mixture to cool to room temperature and then pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake extensively with cold water until the washings are neutral to pH paper. Dry the final product, 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid, in a vacuum oven.[9]
Data Summary: Step 4
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |
| 5-Isobutyl-1H-pyrazole-3-carboxylic Acid | 182.21 | 5.46 | 0.030 | - |
| Conc. Sulfuric Acid (~98%) | 98.08 | - | - | 21 |
| Fuming Nitric Acid (~90%) | 63.01 | - | - | 1.8 |
| Expected Yield | 227.21 (Product) | ~5.8 - 6.5 g | 0.025-0.028 | ~85-95% |
Conclusion
This guide details a reliable and efficient four-step synthesis for 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid. The pathway leverages fundamental organic reactions, including the Claisen condensation and Knorr pyrazole synthesis, to construct the core heterocyclic structure from simple, commercially available precursors. The final regioselective nitration is achieved under controlled conditions, yielding the target compound in high purity and good overall yield. The provided protocols and mechanistic insights serve as a valuable resource for researchers in synthetic and medicinal chemistry, enabling the reproducible production of this important pyrazole derivative for further investigation and application.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 14, 2026, from [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Wang, Q., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2098-2107. [Link]
-
Sener, A., et al. (2005). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Journal of Heterocyclic Chemistry, 42(1), 117-120. [Link]
-
Bildirici, I., & Menges, N. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Wang, Q., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2098-2107. [Link]
-
Aksenov, A. V., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(19), 7335. [Link]
-
Fan, H., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. [Link]
-
PrepChem. (n.d.). Synthesis of Part A: Ethyl 2,4-dioxoheptanoate. Retrieved January 14, 2026, from [Link]
-
Shackelford, S. A., et al. (2003). Direct nitration of five membered heterocycles. ARKIVOC. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2,4-dioxo-6-(2-furyl)-cyclohexanecarboxylate. Retrieved January 14, 2026, from [Link]
-
Fujimoto, T., et al. (2006). Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Organic Syntheses, 83, 193. [Link]
-
PubChem. (n.d.). Ethyl 6-methyl-2,4-dioxoheptanoate. Retrieved January 14, 2026, from [Link]
-
De Nanteuil, F., et al. (2015). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Molecules, 20(8), 13844-13881. [Link]
- Google Patents. (n.d.). US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.
-
Xiang, J., et al. (2015). Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide. Journal of Chemical and Pharmaceutical Research, 7(3), 112-116. [Link]
- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
Janezic, D., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764. [Link]
-
Ferreira, V. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(23), 4349. [Link]
-
Cerkovnik, J., et al. (2016). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 21(11), 1546. [Link]
-
Reddy, G. R., et al. (2023). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 19, 1684-1691. [Link]
-
Cvijetić, I. N., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4649-4655. [Link]
-
PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved January 14, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. madison-proceedings.com [madison-proceedings.com]
- 5. PubChemLite - Ethyl 6-methyl-2,4-dioxoheptanoate (C10H16O4) [pubchemlite.lcsb.uni.lu]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
